PROTAC ERα Degrader-2, also known as vepdegestrant or ARV-471, is a heterobifunctional small molecule belonging to the PROteolysis TArgeting Chimera (PROTAC) class of compounds. [, , , , , , , , , , ] It functions as a selective estrogen receptor (ER) degrader, specifically targeting the ERα subtype. [, , , , , , , , , , , , ] This compound is orally bioavailable, distinguishing it from other ER degraders like fulvestrant, which requires intramuscular administration. [, , , , , , , , , , ]
Vepdegestrant plays a crucial role in scientific research, particularly in the field of oncology, by offering a novel approach to target ERα, a key driver in the development and progression of hormone-receptor-positive breast cancer. [, , , , , , , , , , , , ] It demonstrates efficacy against both wild-type and mutated ERα, including clinically relevant mutations associated with resistance to conventional endocrine therapies. [, , , , , , , , , , , , ]
While specific details regarding the synthesis of vepdegestrant (ARV-471) are not explicitly outlined in the provided abstracts, they suggest a multi-step process involving the conjugation of an ERα-binding ligand with an E3 ligase ligand through a carefully designed linker. [, , , , , , , ] The synthesis likely involves techniques commonly employed in medicinal chemistry, including but not limited to:
Vepdegestrant functions by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade ERα. [, , , , , , , ] The mechanism involves the following steps:
This targeted degradation approach distinguishes vepdegestrant from conventional endocrine therapies that primarily inhibit ERα activity without affecting its expression. [, , , , , , , ]
Vepdegestrant holds promise in various scientific applications, primarily in preclinical and clinical research for ERα-positive breast cancer: [, , , , , , , , , , , , ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4